
DSP-0509 (Guretolimod): A TLR7 Agonist for
Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T-0509

Cat. No.: B3063667 Get Quote

DSP-0509 is an investigational drug that acts as a Toll-Like Receptor 7 (TLR7) agonist. By

activating TLR7, it stimulates the innate immune system, leading to a cascade of anti-tumor

immune responses.[1][2]

Pharmacodynamics and Mechanism of Action:
DSP-0509's primary pharmacodynamic effect is the activation of TLR7, which is predominantly

expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.

[2] This activation triggers the production of pro-inflammatory cytokines and chemokines,

including Type I interferons (IFNs), which in turn promotes the activation and proliferation of

natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1][2] These activated immune cells

can then recognize and eliminate cancer cells.

Research has shown that DSP-0509 can enhance anti-tumor activity when used in combination

with other cancer therapies, such as radiation therapy and immune checkpoint inhibitors like

anti-PD-1 antibodies.[1][3] Combination therapy with radiation has been observed to increase

the expression of anti-tumor effector molecules.[2] In murine tumor models, the combination of

DSP-0509 with an anti-PD-1 antibody resulted in a significant increase in effector memory T

cells and durable anti-tumor responses.[3]

A clinical trial for DSP-0509 has been registered under the identifier NCT03416335.[1][3]

Signaling Pathway of DSP-0509 (TLR7 Agonist):
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Figure 1: Simplified signaling pathway of DSP-0509 via TLR7 activation.

Preclinical Pharmacokinetics:
In a preclinical study, DSP-0509 was noted for its high water solubility, allowing for intravenous

administration. It exhibited rapid elimination from the body with a reported half-life (T1/2) of

0.69 hours.[3]

S-0509: A CCKB/Gastrin Receptor Antagonist
S-0509 is identified as a selective cholecystokinin B (CCKB)/gastrin receptor antagonist.[4] Its

primary investigation has been in the context of gastrointestinal disorders, specifically focusing

on its antisecretory effects on gastric acid and its potential in treating duodenal ulcers.[4]

Pharmacodynamics and Mechanism of Action:
S-0509 works by blocking the CCKB/gastrin receptors, which are involved in the stimulation of

gastric acid secretion. By antagonizing these receptors, S-0509 can reduce basal acid

secretion as well as acid secretion induced by stimulants like pentagastrin and peptone.[4] It

does not, however, appear to inhibit acid secretion stimulated by histamine or carbachol,

indicating its selectivity.[4]

In animal models, S-0509 has demonstrated the ability to prevent the formation of mepirizole-

induced duodenal ulcers and also to promote the healing of existing ulcers.[4]
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Preclinical Studies:
In vivo studies in rats have shown that S-0509, administered intraduodenally at doses ranging

from 0.1 to 10 mg/kg, dose-dependently decreased basal acid secretion.[4] Oral administration

of S-0509 at doses greater than 3 mg/kg was effective in preventing mepirizole-induced ulcers.

[4] For promoting the healing of ulcers, a regimen of 3 mg/kg administered orally twice daily for

14 days showed significant effects.[4]

Please specify which "T-0509" you would like a detailed technical guide on, and a

comprehensive report will be generated accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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